molecular formula C17H24N2O3S B1231713 3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone

3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone

Cat. No. B1231713
M. Wt: 336.5 g/mol
InChI Key: LUECMNNNXOJWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone is a member of isoquinolines.

Scientific Research Applications

Glycoprotein IIb/IIIa Antagonists

A study by Hutchinson et al. (1996) explored the structure-activity relationship of glycoprotein IIb/IIIa antagonists, including 3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone derivatives. These compounds demonstrated potential as orally active antagonists, and one particular derivative showed potent fibrinogen receptor antagonism and oral activity in dog and monkey models.

Antimicrobial Activity

Research into antimicrobial activities of related compounds was conducted by Zaki et al. (2019). They synthesized a series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines, which exhibited promising activities against various pathogenic strains of bacteria and fungi.

Neuroprotective Effects

A study by Takahashi et al. (1997) investigated the neuroprotective effects of a potent poly(ADP-ribose) synthetase inhibitor, closely related to 3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone. The study found significant reduction in infarct volume in a rat model of focal cerebral ischemia, suggesting a role in the pathogenesis of brain damage in cerebral ischemia.

Synthesis and Structural Studies

Several studies focused on the synthesis and structural analysis of compounds related to 3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone. Malkova et al. (2016) reported on the expansion of the piperidine ring into hydroazocine ring in certain reactions. Zadorozhny (2012) studied nucleophilic cleavage in related compounds, revealing new derivatives with potential biological activities.

properties

Product Name

3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone

Molecular Formula

C17H24N2O3S

Molecular Weight

336.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C17H24N2O3S/c1-2-23(21,22)19-11-8-15(9-12-19)17(20)18-10-7-14-5-3-4-6-16(14)13-18/h3-6,15H,2,7-13H2,1H3

InChI Key

LUECMNNNXOJWOU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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